

A Technical Guide to the Physical and Chemical Properties of Deoxynivalenol (DON) Powder

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Diazo-5-oxo-D-norleucine	
Cat. No.:	B613115	Get Quote

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin predominantly produced by fungi of the Fusarium genus, such as F. graminearum and F. culmorum.[1][2] These fungi frequently contaminate a wide range of cereal crops, including wheat, barley, oats, and maize, both in the field and during storage.[2][3] Due to its high stability during food processing and milling, DON is one of the most common mycotoxins found in food and animal feed, posing a significant risk to human and animal health.[4][5] Its toxic effects range from acute gastrointestinal issues, such as vomiting and diarrhea, to chronic issues like immunosuppression and reduced growth.[4][6] This technical guide provides an indepth overview of the core physical, chemical, and biological properties of DON, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Deoxynivalenol is structurally characterized as 12,13-epoxy- $3\alpha,7\alpha,15$ -trihydroxytrichothec-9-en-8-one.[1] Its toxicity is largely attributed to the presence of three free hydroxyl groups and a critical 12,13-epoxy group.[1][7][8] The molecule's physical state at standard conditions is a colorless, needle-like crystalline solid or white powder.[1][9]

Table 1: Chemical Identifiers for Deoxynivalenol (DON)



Identifier	Value	Reference
IUPAC Name	12,13-epoxy-3α,7α,15- trihydroxytrichothec-9-en-8- one	[1][9]
Synonyms	Vomitoxin, 4-Deoxynivalenol	[1][10]
CAS Number	51481-10-8	[10][11]
Molecular Formula	C15H20O6	[1][10]
Molar Mass	296.32 g/mol	[1][11]

Table 2: Physical and Spectral Properties of Deoxynivalenol (DON)

Property	Value	Reference
Physical State	Colorless fine needles; Crystalline solid	[1][12]
Melting Point	151–153 °C	[1][12]
Boiling Point	543.9 ± 50.0 °C (estimated)	[1][3]
UV Absorbance Max (λmax)	218 nm (in ethanol)	[13]
Optical Rotation [α] ²⁵ D	+6.35° (c = 0.07 in ethanol)	[12]

Table 3: Solubility of Deoxynivalenol (DON)



Solvent	Solubility	Reference
Water	Slightly soluble; 5.175e+004 mg/L (est)	[3][14]
Polar Organic Solvents	Soluble	[1][12]
Ethanol	Soluble (e.g., 10 mg/ml or 30 mg/ml)	[15]
Methanol	Soluble	[1][14]
Acetonitrile	Soluble	[1]
Ethyl Acetate	Soluble	[1][14]
Chloroform	Soluble	[1]
DMSO	~25 mg/ml	[15]

Chemical Stability and Degradation

A key characteristic of DON is its remarkable stability under various processing conditions.

- Thermal Stability: DON is exceptionally heat-stable, showing no significant reduction in concentration after 30 minutes at 170°C and remaining stable up to 350°C in some conditions.[1] Degradation begins to occur at temperatures between 125°C and 250°C, with complete degradation observed at 250°C.[16][17] This resilience means that normal cooking and baking processes often fail to eliminate the toxin from contaminated food products.[5]
- pH Stability: The toxin is relatively stable in aqueous solutions across a pH range of 1 to 10.
 [16] However, significant degradation (30-66%) can occur under highly acidic conditions (pH 1-3).[16][17] This degradation pathway involves the de-epoxidation of the 12,13-epoxy group, leading to the formation of a known metabolite, DOM-1, which exhibits significantly lower cytotoxicity.[16][17]
- Degradation Products: Beyond DOM-1, thermal treatment, especially under alkaline conditions, can yield a mixture of degradation products, including norDON A, norDON B, and norDON C, which have also been found to be less cytotoxic than the parent compound.[6]
 [18]



Biological Activity and Toxicological Mechanisms

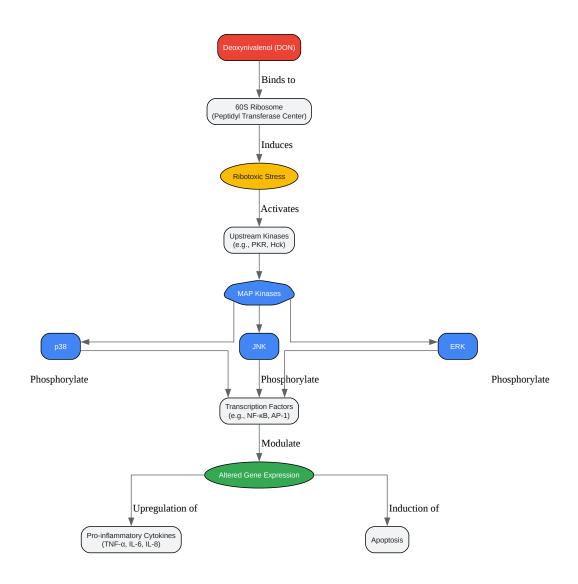
3.1. Mechanism of Action: Ribotoxic Stress

The primary mechanism of DON's toxicity is the inhibition of protein synthesis.[19][20] It binds with high affinity to the 60S subunit of eukaryotic ribosomes, specifically targeting the peptidyl transferase center.[21] This interaction disrupts the elongation step of translation, leading to a cellular response known as "ribotoxic stress."[21][22] This stress response, in turn, triggers a cascade of downstream signaling events that mediate the toxin's pro-inflammatory and apoptotic effects.

3.2. Key Signaling Pathways

The activation of Mitogen-Activated Protein Kinase (MAPK) pathways is a central event in the cellular response to DON.[19][23] Upon ribosome binding, DON rapidly activates upstream kinases that phosphorylate key MAPK family members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[21] These activated kinases then modulate the activity of various transcription factors, leading to the upregulation of genes involved in inflammation and apoptosis.[19][23] Other signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Wnt/β-catenin pathways, have also been implicated in DON's toxicity.[19][24]





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Fig 1. DON-induced MAPK signaling cascade leading to inflammation and apoptosis.

Experimental Protocols

4.1. Quantification of DON by High-Performance Liquid Chromatography (HPLC) with UV Detection

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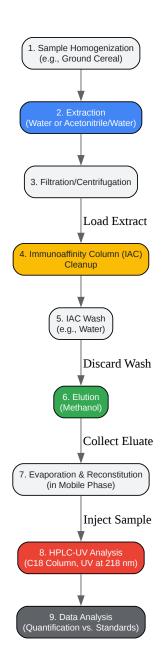
This method is a standard approach for the accurate quantification of DON in cereal matrices. [13] It involves solvent extraction, purification via immunoaffinity columns, and detection by HPLC-UV.

- Principle: DON is extracted from a homogenized sample, isolated from matrix interferences using an antibody-based column, and then quantified by reversed-phase HPLC with UV detection at its absorbance maximum.[25]
- Reagents and Equipment:
 - HPLC-grade Methanol, Acetonitrile, and Water.[25]
 - DON analytical standard.
 - Immunoaffinity columns (IAC) specific for DON.[25]
 - HPLC system with a C18 analytical column and a UV detector.[13]
 - Blender, filter paper, and evaporation system.
- Methodology:
 - Extraction: Homogenize a known weight of the ground sample (e.g., 25 g of wheat) with an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v) or simply water.[25][26] Blend for 3 minutes.
 - Filtration: Filter the extract through filter paper (e.g., Whatman No. 4) to remove solid particles.[27]
 - Cleanup: Pass a defined volume of the filtered extract through a DON-specific immunoaffinity column (IAC) at a slow, steady flow rate. The antibodies in the column will bind to the DON.[13][25]
 - Washing: Wash the IAC with purified water to remove unbound matrix components.[13]
 - Elution: Elute the bound DON from the column using HPLC-grade methanol (e.g., 1-2 mL).
 [25][28] Collect the eluate.



- Preparation for Injection: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.[13]
- HPLC Analysis: Inject the reconstituted sample into the HPLC system.
 - Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 μm).[27]
 - Mobile Phase: Isocratic mixture of acetonitrile:water (e.g., 10:90 v/v) or methanol:water (e.g., 15:85 v/v).[13][25]
 - Flow Rate: 0.6–1.0 mL/min.[13][28]
 - Detection: UV detector set to 218 nm.[13]
- Quantification: Create a calibration curve using DON standards of known concentrations.
 Determine the DON concentration in the sample by comparing its peak area to the calibration curve.[28]





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Fig 2. Standard experimental workflow for the quantification of DON by HPLC-UV.

4.2. Assessment of Cytotoxicity by MTT Assay

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The MTT assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability and cytotoxicity following exposure to a toxin like DON.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
- Methodology:
 - Cell Culture: Seed cells (e.g., Madin-Darby bovine kidney cells) in a 96-well plate and allow them to adhere overnight.[29]
 - Treatment: Expose the cells to various concentrations of DON for a specified period (e.g., 24-48 hours). Include untreated control wells.
 - MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystals to form.
 - Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
 - Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer (e.g., at 570 nm).
 - Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A
 decrease in absorbance indicates a reduction in metabolic activity and, therefore,
 cytotoxicity.[29]

Conclusion

Deoxynivalenol is a highly stable mycotoxin with well-defined physicochemical properties that contribute to its persistence in the food chain. Its primary toxic mechanism, the induction of ribotoxic stress and subsequent activation of MAPK signaling pathways, makes it a subject of intense study. Understanding these core properties and mastering the analytical methods for its detection and the assessment of its biological effects are critical for researchers in food safety, toxicology, and drug development aiming to mitigate its impact on human and animal health.



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